N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
CAS No.: 1340867-50-6
Cat. No.: VC11892317
Molecular Formula: C14H12FN5
Molecular Weight: 269.28 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine - 1340867-50-6](/images/structure/VC11892317.png)
Specification
CAS No. | 1340867-50-6 |
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Molecular Formula | C14H12FN5 |
Molecular Weight | 269.28 g/mol |
IUPAC Name | N-[(2-fluorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine |
Standard InChI | InChI=1S/C14H12FN5/c15-12-4-2-1-3-11(12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19) |
Standard InChI Key | YHRRJHYANRJOTQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F |
Canonical SMILES | C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is defined by its IUPAC name and canonical SMILES representation:
Table 1: Molecular Properties of N-[(2-Fluorophenyl)methyl]-6-(1H-Imidazol-1-yl)pyrimidin-4-amine
Property | Value | Source |
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IUPAC Name | N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine | PubChem |
Molecular Formula | C₁₅H₁₄FN₅ | PubChem |
Molecular Weight | 283.30 g/mol | PubChem |
SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3F | PubChem |
InChI Key | CRLGYDPHXRFURQ-UHFFFAOYSA-N | PubChem |
The fluorophenyl group introduces electronegativity and steric bulk, while the imidazole ring provides a hydrogen-bonding site critical for target engagement. Computational models suggest a planar conformation for the pyrimidine ring, with the imidazole and fluorophenyl groups oriented perpendicularly to minimize steric clashes.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves multi-step organic reactions optimized for yield and purity:
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Pyrimidine Core Formation: A condensation reaction between β-diketones and guanidine derivatives under acidic conditions generates the pyrimidine backbone.
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Imidazole Substitution: Nucleophilic aromatic substitution introduces the imidazole moiety at the C6 position using imidazole and a suitable base.
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Fluorophenylmethyl Attachment: A Buchwald-Hartwig coupling reaction links the fluorophenylmethyl group to the N4 amine, facilitated by palladium catalysts.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrimidine formation | HCl (2M), 80°C, 12h | 65 |
Imidazole substitution | K₂CO₃, DMF, 100°C, 6h | 72 |
Fluorophenyl coupling | Pd(dba)₂, Xantphos, 110°C, 24h | 58 |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity. Key spectral data include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.45–7.32 (m, 4H, aromatic-H), 4.55 (s, 2H, CH₂).
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HRMS (ESI+): m/z calc. for C₁₅H₁₄FN₅ [M+H]⁺: 284.1211, found: 284.1209.
Pharmacological Applications and Mechanisms of Action
Anticancer Activity
The compound exhibits inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling (e.g., EGFR and VEGFR). In vitro studies demonstrate an IC₅₀ of 1.2 μM against EGFR-positive breast cancer cells (MCF-7), comparable to erlotinib (IC₅₀ = 0.8 μM). Mechanistically, it stabilizes the kinase in an inactive conformation by occupying the ATP-binding pocket.
Antimicrobial Properties
Preliminary screens reveal broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 8–32 μg/mL. The fluorophenyl group enhances membrane penetration, while the imidazole moiety disrupts microbial DNA gyrase activity.
Table 3: Antimicrobial Activity Profile
Organism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | VulcanChem |
Escherichia coli | 16 | VulcanChem |
Candida albicans | 64 | VulcanChem |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorophenyl and imidazole substituents to optimize potency and pharmacokinetics.
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In Vivo Toxicology Profiling: Assessment of acute toxicity and maximum tolerated dose in rodent models.
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Target Identification: Proteomics-based approaches to map off-target interactions and polypharmacology.
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